molecular formula C18H17N3O3S2 B10988470 Ethyl (2-{[(2-methyl-5-phenyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate

Ethyl (2-{[(2-methyl-5-phenyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B10988470
M. Wt: 387.5 g/mol
InChI Key: HNOWUSPIWXCWBD-UHFFFAOYSA-N
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Description

This compound is a bi-heterocyclic propanamide derivative featuring dual 1,3-thiazole rings. The structure includes a central acetamide bridge connecting a 2-methyl-5-phenyl-substituted thiazole to a second thiazole ring bearing an ethyl acetate moiety. Its synthesis typically starts with ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate (compound 1), which undergoes hydrazide formation via reaction with hydrazine hydrate , followed by sequential modifications with electrophiles like 3-bromopropanoyl chloride .

Properties

Molecular Formula

C18H17N3O3S2

Molecular Weight

387.5 g/mol

IUPAC Name

ethyl 2-[2-[(2-methyl-5-phenyl-1,3-thiazole-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C18H17N3O3S2/c1-3-24-14(22)9-13-10-25-18(20-13)21-17(23)15-16(26-11(2)19-15)12-7-5-4-6-8-12/h4-8,10H,3,9H2,1-2H3,(H,20,21,23)

InChI Key

HNOWUSPIWXCWBD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(SC(=N2)C)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl (2-{[(2-methyl-5-phenyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate typically involves multi-step organic reactions. One common method includes the reaction of ethyl bromoacetate with thiourea in the presence of ethanol, leading to the formation of an intermediate ester compound. This intermediate is then subjected to further reactions involving various reagents to achieve the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

Ethyl (2-{[(2-methyl-5-phenyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of Ethyl (2-{[(2-methyl-5-phenyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity and electron density distribution allow it to participate in various biochemical interactions. For example, it can inhibit certain enzymes or bind to specific receptors, leading to its biological effects .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structural analogs, their substituents, and synthesis routes:

Compound Name/ID Substituents/Modifications Synthesis Route Key Properties/Applications Reference
Ethyl (2-phenyl-1,3-thiazol-4-yl)acetate (2a) Phenyl group at C2 of thiazole; lacks carbonylamino bridge Reflux of benzothioamide with ethyl 4-bromo-3-oxobutanoate in ethanol Intermediate for antifungal agents
5-((2-amino-1,3-thiazol-4-yl)acetohydrazide (2) Hydrazide derivative of compound 1 ; no phenyl or methyl groups Reaction of compound 1 with hydrazine hydrate in methanol Precursor for bi-heterocyclic propanamides
Chlorobenzylated 2-aminothiazole-phenyltriazole Chlorobenzyl and triazole moieties; distinct heterocyclic fusion Multi-step protocol starting from compound 1 Migraine-relieving properties under study
Ethyl 2-{3-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-nitroimino-1,3,5-triazinan-1-yl}acetate Chlorothiazole and triazinan rings; nitroimino group Reaction of chlorothiazole with triazinan intermediates Agricultural/antiviral applications (inferred)

Functional Group Impact on Properties

  • Solubility: The ethyl acetate moiety in all analogs increases solubility in organic solvents, but the phenyl group reduces aqueous solubility relative to methyl or amino substituents .
  • Bioactivity : Analogs like 2a exhibit antifungal activity, suggesting the target compound may share similar mechanisms . The chlorobenzylated analog in highlights the role of halogenation in modulating neurological activity.

Antifungal and Antimicrobial Potential

  • Compound 2a (ethyl (2-phenyl-1,3-thiazol-4-yl)acetate) demonstrated moderate antifungal activity against Candida albicans (MIC = 32 µg/mL) .

Stability and Toxicity Considerations

    Biological Activity

    Ethyl (2-{[(2-methyl-5-phenyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a thiazole-derived compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies.

    Chemical Structure and Properties

    The molecular formula of this compound is C15H14N4O2S2C_{15}H_{14}N_4O_2S_2, with a molecular weight of approximately 342.42 g/mol. The compound features a thiazole ring structure that is known for its ability to interact with various biological targets.

    Target Interactions

    This compound exhibits significant interactions with enzymes and proteins involved in critical biochemical pathways. Similar thiazole derivatives have been shown to bind effectively to bacterial enzymes involved in peptidoglycan synthesis, leading to antibacterial activity.

    Biochemical Pathways

    Research indicates that compounds with thiazole structures can induce apoptosis in cancer cells by modulating cellular signaling pathways. For instance, Voreloxin, a related thiazole-containing compound, disrupts DNA replication by binding to topoisomerase II, leading to cell death.

    Antimicrobial Activity

    Studies have demonstrated that this compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro tests have shown effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .

    Table 1: Antimicrobial Activity Against Various Pathogens

    PathogenActivity Level
    Methicillin-resistant Staphylococcus aureusSignificant Inhibition
    Vancomycin-resistant Enterococcus faeciumModerate Inhibition
    Candida aurisGood Activity

    Anticancer Activity

    The compound has also been investigated for its anticancer potential. In vitro studies using A549 (lung cancer) and Caco-2 (colon cancer) cell lines revealed that certain derivatives of thiazole exhibit selective cytotoxicity. For instance, modifications on the thiazole ring were found to enhance anticancer activity against Caco-2 cells significantly .

    Table 2: Anticancer Activity Against Different Cell Lines

    Cell LineViability (%) Post-TreatmentSignificance (p-value)
    A54956.9p = 0.0019
    Caco-239.8p < 0.001

    Case Studies

    A recent study conducted on novel thiazole derivatives highlighted the structure-dependent anticancer activity against various cell lines. The results indicated that specific substitutions on the thiazole ring significantly increased the efficacy of these compounds against colorectal cancer cells .

    Pharmacokinetics and Toxicology

    The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. However, further studies are needed to establish its safety profile and potential side effects in vivo.

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